molecular formula C15H16F3NO4S B11503169 Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester

Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester

Cat. No.: B11503169
M. Wt: 363.4 g/mol
InChI Key: ADVOWEPMPNAUFR-UHFFFAOYSA-N
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Description

Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester typically involves multiple steps. One common method includes the reaction of pyridine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with 4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydropyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . Additionally, the compound’s sulfonyl and trifluoromethyl groups can interact with biological molecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16F3NO4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-4-methyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate

InChI

InChI=1S/C15H16F3NO4S/c1-11-8-9-19(24(21,22)12-6-4-3-5-7-12)14(10-11,13(20)23-2)15(16,17)18/h3-8H,9-10H2,1-2H3

InChI Key

ADVOWEPMPNAUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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